Pyrimidine-5-carboxylic acid
Overview
Description
Pyrimidine-5-carboxylic Acid is used in the preparation of heterocyclic compounds as an antiviral agent . It is a white to off-white solid .
Synthesis Analysis
A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters is described. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been found to react with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters .
Molecular Structure Analysis
The complexes of pyrimidine-5-carboxylic acid of the general formula M (5PCA) 2 · x H 2 O (where 5PCA—pyrimidine-5-carboxylate; M = Mn (II), Co (II), Ni (II), Cu (II) and Zn; x = 6 for Cu and 4 for remaining complexes) were obtained as monomeric isostructural compounds .
Chemical Reactions Analysis
A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters is described. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been found to react with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters .
Physical And Chemical Properties Analysis
Pyrimidine-5-carboxylic acid has a molecular formula of C5H4N2O2 and an average mass of 124.098 Da . It is a white to off-white solid .
Scientific Research Applications
1. Anti-Inflammatory Applications
- Summary of Application: Pyrimidines, including Pyrimidine-5-carboxylic acid, have been found to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described in the literature . A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
2. Chemotherapeutic Applications
- Summary of Application: Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS . There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
- Methods of Application: The synthesis of monastrol via utilization of Lewis acid promoter, Yb (OTf)3, has been described .
- Results or Outcomes: The results of this application are not explicitly mentioned in the source .
3. Anticancer Applications
- Summary of Application: Novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes: The novel thiazolopyrimidine derivative 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
4. Antioxidant Applications
- Summary of Application: Pyrimidines, including Pyrimidine-5-carboxylic acid, are known to display a range of pharmacological effects including antioxidant activities . Their antioxidant effects are attributed to their ability to neutralize free radicals .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
5. Antiviral Applications
- Summary of Application: Pyrimidines have been found to display antiviral activities . Their antiviral effects are attributed to their ability to inhibit the replication of viruses .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes: A large number of pyrimidines have been found to exhibit potent antiviral effects .
6. Antihypertensive Applications
- Summary of Application: Pyrimidines have been found to display antihypertensive activities . Their antihypertensive effects are attributed to their ability to relax blood vessels, thereby reducing blood pressure .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes: A large number of pyrimidines have been found to exhibit potent antihypertensive effects .
4. Antimicrobial Applications
- Summary of Application: Pyrimidines, including Pyrimidine-5-carboxylic acid, are known to display a range of pharmacological effects including antimicrobial activities . Their antimicrobial effects are attributed to their ability to inhibit the growth of microorganisms .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .
5. Antimalarial Applications
- Summary of Application: Pyrimidines have been found to display antimalarial activities . Their antimalarial effects are attributed to their ability to inhibit the life cycle of malaria parasites .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes: A large number of pyrimidines have been found to exhibit potent antimalarial effects .
6. Antifungal Applications
- Summary of Application: Pyrimidines have been found to display antifungal activities . Their antifungal effects are attributed to their ability to inhibit the growth of fungi .
- Methods of Application: The specific methods of application or experimental procedures are not explicitly mentioned in the source .
- Results or Outcomes: A large number of pyrimidines have been found to exhibit potent antifungal effects .
Safety And Hazards
Future Directions
Perimidines and peri-naphtho-fused pyrimidine systems also serve as an interesting class of saturated N-heterocycles due to the existence of a lone pair of nitrogen atoms that transfer their electron density to naphthalene ring from fused heterocyclic ring and increase the possibility of future reaction chemistry via both electrophilic and nucleophilic reactions .
properties
IUPAC Name |
pyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-1-6-3-7-2-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVUJUOJERNGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196663 | |
Record name | Pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-carboxylic acid | |
CAS RN |
4595-61-3 | |
Record name | 5-Pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4595-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Pyrimidinecarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9AW3LRY8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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